molecular formula C26H28N2O4 B3503683 ETHYL 4-[2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE

ETHYL 4-[2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE

Cat. No.: B3503683
M. Wt: 432.5 g/mol
InChI Key: NOEHACDNMGEGEP-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of an indole nucleus, which is a common structural motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    Indole-3-carbinol: Studied for its anticancer potential.

Uniqueness

ETHYL 4-[2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE is unique due to its specific structural features, including the cyclohexanecarbonyl group and the benzoate ester. These modifications can enhance its biological activity and selectivity compared to other indole derivatives .

Properties

IUPAC Name

ethyl 4-[[2-[3-(cyclohexanecarbonyl)indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-2-32-26(31)19-12-14-20(15-13-19)27-24(29)17-28-16-22(21-10-6-7-11-23(21)28)25(30)18-8-4-3-5-9-18/h6-7,10-16,18H,2-5,8-9,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEHACDNMGEGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-[2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE

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